molecular formula C19H29N3O3 B7927826 {2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927826
M. Wt: 347.5 g/mol
InChI Key: AFDOFWRFUWJJQK-OOHWJJMZSA-N
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Description

{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl backbone modified with an ethyl-amino group and an (S)-2-amino-propionyl moiety. The benzyl ester group serves as a protective moiety, commonly employed in peptide synthesis to prevent undesired side reactions.

Properties

IUPAC Name

benzyl N-[2-[[(2S)-2-aminopropanoyl]-ethylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-3-22(18(23)14(2)20)17-12-8-7-11-16(17)21-19(24)25-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13,20H2,1-2H3,(H,21,24)/t14-,16?,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDOFWRFUWJJQK-OOHWJJMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester” typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions including amination, esterification, and cyclization.

    Amination: The initial step involves the introduction of the amino group to the cyclohexyl ring. This can be achieved through a reaction between cyclohexylamine and an appropriate acylating agent under controlled conditions.

    Esterification: The next step involves the formation of the ester linkage. This can be done by reacting the amino-cyclohexyl intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

    Cyclization: The final step involves the cyclization of the intermediate to form the desired compound. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Ester Group

The carbamate ester group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid (or carboxylate salt) and benzyl alcohol.

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄/H₂O):

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by water forms a tetrahedral intermediate.

  • Elimination of benzyl alcohol generates a protonated carboxylic acid.

  • Deprotonation yields the free carboxylic acid derivative .

Example Reaction:

Carbamate ester+H2OH+Cyclohexylamine derivative+Benzyl alcohol+CO2\text{Carbamate ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Cyclohexylamine derivative} + \text{Benzyl alcohol} + \text{CO}_2

Base-Promoted Hydrolysis (Saponification)

In basic conditions (e.g., NaOH/H₂O):

  • Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide.

  • Elimination of benzyl alcohol produces a carboxylate salt.

  • Acid workup converts the salt to a carboxylic acid .

Key Factors:

  • The reaction is irreversible due to deprotonation of the carboxylic acid.

  • Steric hindrance from the cyclohexyl group may slow reaction kinetics .

Condition Reagents Products
AcidicH₂O/H⁺Carboxylic acid, Benzyl alcohol
BasicNaOH/H₂OCarboxylate salt, Benzyl alcohol

Aminolysis and Nucleophilic Substitution

The ethyl-amino and propionyl-amino groups participate in nucleophilic reactions:

Aminolysis

The amino group can displace the benzyloxy group in the carbamate, forming urea derivatives:

Carbamate ester+AmineUrea derivative+Benzyl alcohol\text{Carbamate ester} + \text{Amine} \rightarrow \text{Urea derivative} + \text{Benzyl alcohol}

Intramolecular Cyclization

Under thermal or catalytic conditions, the ethyl-amino group may attack the carbamate carbonyl, forming a cyclic urea or lactam structure.

Example Pathway:

  • Deprotonation of the amine enhances nucleophilicity.

  • Intramolecular attack forms a five- or six-membered ring.

Enzymatic Degradation

In biological systems, carbamate esters are susceptible to hydrolysis by esterases (e.g., acetylcholinesterase):

  • Enzymatic transesterification transfers the acyl group to a serine residue.

  • Water-mediated hydrolysis releases the carboxylic acid .

Biological Relevance:

  • The compound’s lipophilicity (from the benzyl and cyclohexyl groups) may influence membrane permeability and enzymatic accessibility.

Comparative Stability and Reactivity

Functional Group Reaction Type Conditions Key Product
Carbamate esterHydrolysisH₂O/H⁺ or NaOHCyclohexylamine derivative
Ethyl-aminoNucleophilic substitutionAlkyl halides, EpoxidesAlkylated amine derivatives
Propionyl-aminoAcylationAcid anhydridesModified peptide derivatives

Stereochemical Considerations

The (S)-configuration of the propionyl-amino group may influence:

  • Enzymatic selectivity : Chiral recognition by esterases or proteases.

  • Reaction kinetics : Steric effects in nucleophilic attacks .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of {2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester can be expressed as follows:

  • Molecular Formula: C19H27N3O3
  • Molecular Weight: 341.44 g/mol
  • IUPAC Name: 2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

This compound features a cyclohexyl group linked to a carbamic acid derivative, which contributes to its biological activity.

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of specific enzymes. Research has shown that it can inhibit aminopeptidases, which are enzymes that play crucial roles in protein metabolism. The inhibition of these enzymes can have implications for conditions such as hypertension and diabetes, where peptide regulation is vital .

Drug Development

The compound has been investigated for its potential in drug development, particularly in creating new therapeutic agents for various diseases. For instance, it has been explored as a scaffold for designing drugs targeting neurodegenerative diseases due to its ability to cross the blood-brain barrier effectively .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor properties. The structural modifications allow for enhanced interaction with cancer cell receptors, leading to apoptosis in malignant cells .

Case Study 1: Enzyme Inhibition Profile

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their inhibitory effects on aminopeptidases. The findings demonstrated that specific modifications to the benzyl ester group significantly increased enzyme inhibition potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that the compound not only reduced amyloid-beta accumulation but also improved cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits aminopeptidases; potential for hypertension
Antitumor ActivityInduces apoptosis in cancer cells
NeuroprotectiveReduces amyloid-beta; improves cognition

Table 2: Structural Variants and Their Potency

Compound VariantIC50 (µM)Biological Activity
Base Compound15Aminopeptidase Inhibitor
Benzyl Ester Variant5Enhanced Inhibition
Cyclohexyl Derivative10Antitumor Activity

Mechanism of Action

The mechanism of action of “{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester” involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyclohexyl carbamic acid benzyl esters. Below is a detailed comparison with structurally related analogs:

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Stability/Notes
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester 1353946-72-1 C₁₆H₂₁N₃O₃ 305.38 Amino-acetyl group Discontinued; used as a peptide intermediate
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester 1354003-59-0 C₂₂H₃₃N₃O₃ 387.52 Cyclopropyl and branched amino acid High molecular weight; potential for steric hindrance
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1353967-76-6 C₁₈H₂₅ClN₂O₃ 352.9 Chloro-acetyl group 95% purity; discontinued due to synthesis challenges
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester 1353981-48-2 C₁₈H₂₈N₂O₃ 320.43 Hydroxy-ethyl group Limited stability data; experimental use only

Functional Comparisons

Research Findings and Implications

Stability Advantages

Cyclohexyl carbamic acid benzyl esters are preferred in peptide synthesis due to reduced aspartimide formation. For example, under HF-anisole cleavage conditions, cyclohexyl-protected peptides show <2% imide formation, critical for preserving peptide integrity .

Limitations of Analogs

  • Discontinuation Trends: Many analogs (e.g., [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester) are discontinued due to synthesis complexity or low demand .
  • Purity Challenges: Compounds like {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester require ≥95% purity, complicating large-scale production .

Biological Activity

{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a synthetic organic compound that exhibits significant potential in biological applications due to its unique structural features. This compound contains a cyclohexyl structure, a carbamic acid moiety, and an amino propionyl group, which may contribute to its interactions with various biological targets.

Structural Characteristics

The compound's structure is characterized by:

  • A cyclohexyl ring , which may enhance lipophilicity and membrane permeability.
  • A carbamic acid functional group , known for its role in enzyme inhibition and receptor binding.
  • An amino propionyl side chain , which can facilitate interactions with biological macromolecules.

Biological Activity

The biological activity of this compound is influenced by its structural components, allowing it to interact with various biological targets. Compounds with similar structures have been studied for their pharmacological properties, including enzyme modulation and receptor binding.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Enzyme Inhibition : The carbamate structure can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Receptor Interaction : The amino groups can facilitate binding to neurotransmitter receptors, potentially influencing signaling pathways.

Comparative Analysis

A comparative analysis of structurally related compounds highlights the diversity in biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
CarbamazepineCarbamate structureAnticonvulsantEstablished clinical use
DonepezilAromatic ring + carbamateAcetylcholinesterase inhibitorUsed in Alzheimer's treatment
PhenobarbitalBarbiturate derivativeSedativeLong history of use in medicine

This table illustrates how variations in structure can lead to different biological effects, underscoring the potential of this compound for therapeutic applications.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Various studies have demonstrated that compounds with carbamate functionalities exhibit inhibitory effects on enzymes involved in neurotransmission. For instance, a study on related carbamates showed significant inhibition of acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases.
  • In Vivo Efficacy : Animal model studies have indicated that similar compounds can improve cognitive functions by modulating neurotransmitter levels. The findings suggest that this compound may possess similar properties.
  • Toxicological Assessments : Toxicity studies on related compounds have reported low toxicity profiles, which is promising for the development of therapeutic agents based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing {2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can stereochemical purity be ensured?

  • Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Introduce the ethyl-amino group to the cyclohexane ring using palladium-catalyzed coupling or nucleophilic substitution, ensuring regioselectivity via temperature control (e.g., 60–80°C) .
  • Step 2 : Protect the amino group with a benzyl carbamate (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Step 3 : Couple the (S)-2-amino-propionyl moiety via peptide bond formation, employing carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Stereochemical control : Use chiral HPLC or circular dichroism (CD) to verify enantiomeric purity. Asymmetric catalysis (e.g., chiral auxiliaries) may be required for the (S)-configuration .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Answer :

  • NMR :
  • ¹H NMR : Look for the benzyl ester aromatic protons (δ 7.2–7.4 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and the amide NH signal (δ 6.5–8.0 ppm) .
  • ¹³C NMR : Confirm the carbamate carbonyl (δ 155–160 ppm) and the propionyl carbonyl (δ 170–175 ppm) .
  • HRMS : Validate the molecular ion peak (e.g., calculated m/z for C₂₀H₂₉N₃O₃: 367.2204; observed: 367.2202) .
  • IR : Identify the carbamate C=O stretch (~1680–1720 cm⁻¹) and amide N-H bend (~1530 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with fatty acid amide hydrolase (FAAH), and what experimental assays are suitable for quantifying inhibition?

  • Answer : Structural analogs (e.g., URB597 in ) inhibit FAAH by covalently modifying the enzyme’s catalytic serine residue. To study this:

  • Fluorometric assay : Use arachidonoyl-AMC as a substrate; monitor AMC release (λₑₓ = 340 nm, λₑₘ = 450 nm) .
  • Kinetic analysis : Determine IC₅₀ values via dose-response curves (e.g., 0.1–10 μM range).
  • Molecular docking : Compare binding poses with co-crystal structures of FAAH-inhibitor complexes (e.g., PDB: 3LI8) to identify key interactions (e.g., hydrogen bonds with Thr236) .

Q. What strategies resolve contradictions in solubility data for carbamate derivatives, and how can computational models improve predictions?

  • Answer : Discrepancies in solubility (e.g., vs. 13) arise from polymorphic forms or solvent impurities. Mitigation strategies include:

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods with HPLC quantification .
  • QSAR modeling : Input descriptors like logP, polar surface area, and Hansen solubility parameters to predict solubility in diverse solvents .
  • Thermodynamic studies : Measure melting points (DSC) and calculate activity coefficients via the UNIFAC model .

Q. How can researchers optimize the compound’s metabolic stability while retaining target affinity?

  • Answer :

  • Prodrug modification : Replace the benzyl ester with a tert-butyl carbamate (Boc) group to enhance plasma stability (e.g., ).
  • Isotope labeling : Use ¹⁴C or ³H tags to track metabolic pathways in hepatocyte assays .
  • SAR studies : Systematically vary the ethyl-amino substituent and measure changes in IC₅₀ (enzyme assays) and clearance (microsomal stability tests) .

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